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Compound of Interest

Compound Name: PEG5-(CH2CO2t-Butyl)2

Cat. No.: B8135217

Get Quote

Bis-tert-butyl PEG5-diacetate Linker for PROTAC & Bioconjugation

Executive Summary
This technical guide provides a comprehensive characterization framework for PEG5-
(CH2CO2t-Butyl)2 (Bis-tert-butyl PEG5-diacetate), a homobifunctional discrete PEG linker

widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug

Conjugates (ADCs).

The "PEG5" designation in this specific context typically refers to the presence of five ether

oxygen atoms within the dicarboxylic acid derivative structure, corresponding to a Tetraethylene

Glycol (PEG4) core functionalized with two acetate groups. Precise structural validation is

critical, as commercial nomenclature for discrete PEGs can vary between "n" (number of

monomer units) and the total number of oxygen atoms.

Compound Identity:

Common Name: PEG5-bis(t-butyl acetate); Bis-tert-butyl PEG5-diacetate
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CAS Number: 211746-78-0 (Acetate derivative) / 439114-12-2 (Propionate derivative - Note:

The prompt specifies CH2CO2, which is the acetate. This guide focuses on the acetate

derivative.)

Molecular Formula:

[1]

Exact Mass: 422.2516 Da

Part 1: Structural Analysis & Workflow
To ensure high-fidelity incorporation into PROTAC libraries, the purity and identity of the linker

must be validated using a multi-modal approach. The tert-butyl groups serve as acid-labile

protecting groups, masking the carboxylic acids until the final deprotection stage (typically

using TFA).

Characterization Workflow
The following diagram outlines the logical flow for validating the linker identity, prioritizing non-

destructive methods (NMR) before destructive ionization (MS).
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Figure 1: Analytical workflow for discrete PEG linker validation. Blue indicates input, Green

indicates magnetic resonance, Red indicates spectrometry.

Part 2: Nuclear Magnetic Resonance (NMR) Data
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NMR is the primary method for assessing the integrity of the PEG chain and the presence of

the tert-butyl protecting groups.

Experimental Protocol
Instrument: Bruker Avance III HD 500 MHz (or equivalent).

Solvent: Deuterated Chloroform (

) is preferred due to the high solubility of the lipophilic tert-butyl esters and the clear
separation of PEG backbone signals from the solvent residual peak (7.26 ppm).

Concentration: 10–15 mg in 0.6 mL solvent.

Temperature: 298 K (

).

1H NMR Data (500 MHz, )
The spectrum is characterized by three distinct regions: the intense tert-butyl singlet, the PEG

backbone multiplet, and the deshielded singlet of the methylene group alpha to the carbonyl.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

1.47 Singlet (s) 18H

tert-Butyl methyl

protons.

Diagnostic for

protection status.

3.64 – 3.72 Multiplet (m) 12H

Internal PEG

backbone

protons (ether

linkages).

3.70 – 3.75 Multiplet (m) 4H

PEG protons

adjacent to the

acetate ether

linkage.

4.02 Singlet (s) 4H

Methylene

protons

to the carbonyl.

Significantly

deshielded by

the ester.

Technical Insight: The singlet at 4.02 ppm is the critical quality attribute (CQA). If hydrolysis

occurs (loss of t-butyl), this peak will shift slightly downfield, and the t-butyl signal at 1.47 ppm

will diminish. The ratio of the integral at 4.02 ppm (4H) to 1.47 ppm (18H) must be exactly

1:4.5.

13C NMR Data (125 MHz, )
Carbon NMR confirms the symmetry of the molecule and the oxidation state of the carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8135217?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (

, ppm)
Assignment

28.1
tert-Butyl methyl carbons (

)

69.0

Methylene

to carbonyl (

)

70.6 – 70.8
PEG backbone carbons (

)

81.5
Quaternary tert-butyl carbon (

)

169.6
Carbonyl carbon (Ester,

)

Part 3: Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is required to

confirm the exact mass and rule out polydispersity (a common issue with non-discrete PEGs).

Experimental Protocol
Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Direct Infusion: Avoid harsh ionization (like EI) which will fragment the labile tert-butyl esters

immediately.

MS Spectrum Analysis
Molecular Formula:
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Monoisotopic Mass: 422.2516 Da

Ion Species Observed m/z Theoretical m/z Description

423.259 423.2589
Protonated molecular

ion.

440.286 440.2854

Ammonium adduct

(common in

ammonium-buffered

mobile phases).

445.241 445.2408

Sodium adduct (Very

common for PEGs

due to cation

chelation).

367.196 367.1962

In-source

fragmentation: Loss of

one isobutylene (56

Da).

Fragmentation Pathway (CID): Under Collision-Induced Dissociation (CID), the molecule

typically undergoes sequential loss of the tert-butyl groups.

(Mono-acid)

(Di-acid core)

Part 4: Stability & Handling
The tert-butyl ester is a robust protecting group under basic and neutral conditions but is

extremely sensitive to acid.

Storage: Store at

under inert atmosphere (Argon/Nitrogen).

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in water

(due to hydrophobic t-butyl caps).
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Deprotection: To generate the active dicarboxylic acid (PEG5-diacid), treat with TFA/DCM

(1:1) or 4M HCl in Dioxane. The reaction is typically complete within 1-2 hours at room

temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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